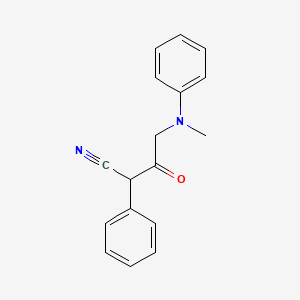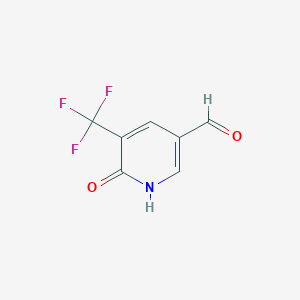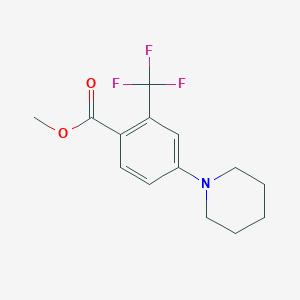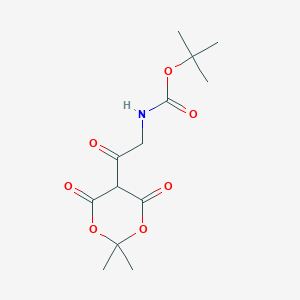
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a xanthene moiety, which is a tricyclic aromatic compound, and a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with N-ethyl-9H-xanthene-9-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Applications De Recherche Scientifique
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which can exhibit fluorescence.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets. The xanthene moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the benzenesulfonamide group can inhibit certain enzymes, further contributing to its biological activity. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-dichlorobenzenesulfonamide
- N-ethyl-9H-xanthene-9-amine
- 9H-xanthene-9-ylbenzenesulfonamide
Uniqueness
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide is unique due to the combination of the xanthene and benzenesulfonamide moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities further distinguish it from similar compounds.
Propriétés
Numéro CAS |
7473-54-3 |
|---|---|
Formule moléculaire |
C21H17Cl2NO3S |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
3,4-dichloro-N-ethyl-N-(9H-xanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H17Cl2NO3S/c1-2-24(28(25,26)14-11-12-17(22)18(23)13-14)21-15-7-3-5-9-19(15)27-20-10-6-4-8-16(20)21/h3-13,21H,2H2,1H3 |
Clé InChI |
OIYMLTZHCJKIAL-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1C2=CC=CC=C2OC3=CC=CC=C13)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)

![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)





